molecular formula C9H5BrFNO B12334774 8-bromo-7-fluoro-4aH-quinolin-2-one

8-bromo-7-fluoro-4aH-quinolin-2-one

Cat. No.: B12334774
M. Wt: 242.04 g/mol
InChI Key: OCVSAOFDXABSSU-UHFFFAOYSA-N
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Description

8-Bromo-7-fluoro-4aH-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms in the structure enhances its reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-7-fluoro-4aH-quinolin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-hydroxyquinoline with bromine and fluorine sources under controlled conditions. The reaction may involve the use of catalysts such as indium(III) chloride and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-fluoro-4aH-quinolin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and dihydroquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Bromo-7-fluoro-4aH-quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-bromo-7-fluoro-4aH-quinolin-2-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting essential biological processes. The presence of bromine and fluorine atoms enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    7-Fluoroquinoline: Similar structure but lacks the bromine atom.

    8-Bromoquinoline: Similar structure but lacks the fluorine atom.

    Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline ring.

Uniqueness

8-Bromo-7-fluoro-4aH-quinolin-2-one is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse applications. This dual substitution pattern is less common and provides distinct chemical and biological properties compared to other quinoline derivatives .

Properties

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

IUPAC Name

8-bromo-7-fluoro-4aH-quinolin-2-one

InChI

InChI=1S/C9H5BrFNO/c10-8-6(11)3-1-5-2-4-7(13)12-9(5)8/h1-5H

InChI Key

OCVSAOFDXABSSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC(=O)C=CC21)Br)F

Origin of Product

United States

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